N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide, also known as N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide, is a chemical compound primarily recognized for its application in the pharmaceutical industry, particularly as a hypnotic and sedative agent. It is a derivative of acetamide and belongs to a class of compounds that exhibit potential therapeutic effects.
This compound is often synthesized as an intermediate in the production of zaleplon, a medication used for the treatment of insomnia. The synthesis processes and characteristics of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide have been documented in various patents and scientific literature, highlighting its relevance in drug development and pharmaceutical chemistry .
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide can be classified as:
The synthesis of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide typically involves several key steps:
The reaction conditions typically include:
The molecular formula for N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide is , with a molecular weight of approximately 260.33 g/mol. The structure features:
The compound's structural representation can be described using the following identifiers:
CCN(C(=O)C)c1cccc(c1)C(=O)\C=C\N(C)C
InChI=1S/C15H20N2O2/c1-5...
N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide participates in various chemical reactions, primarily focusing on its role as an intermediate in the synthesis of zaleplon. Key reactions include:
These reactions are often performed under controlled conditions to minimize impurities and maximize yield, highlighting the importance of solvent choice and temperature management during synthesis .
The mechanism of action for N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide primarily relates to its sedative properties. It acts on neurotransmitter systems in the brain, particularly through modulation of gamma-Aminobutyric acid (GABA) receptors, which play a crucial role in promoting sleep and relaxation.
Pharmacological studies suggest that compounds similar to this one enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability, thereby inducing sedation .
The compound's physical characteristics include:
Relevant chemical properties include:
Analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for characterization and purity assessment.
N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-formamide finds applications primarily in:
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4